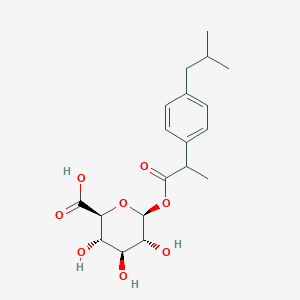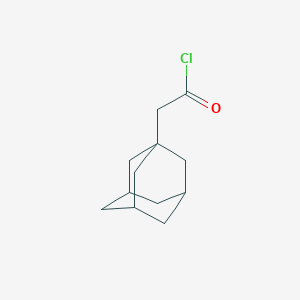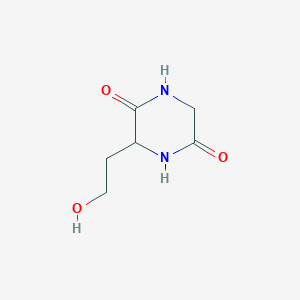
3-(2-Hydroxyethyl)piperazine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Hydroxyethyl)piperazine-2,5-dione, also known as HEPPD, is a cyclic amino acid that has been widely used in scientific research as a building block for the synthesis of various peptides and proteins. HEPPD is a versatile compound that can be easily modified to introduce different functional groups, making it an essential tool for the development of new drugs and biomaterials.
Wirkmechanismus
3-(2-Hydroxyethyl)piperazine-2,5-dione has been shown to act as a nucleophile, reacting with electrophilic groups to form covalent bonds. This mechanism of action makes 3-(2-Hydroxyethyl)piperazine-2,5-dione a useful tool for the development of enzyme inhibitors and other bioactive compounds. 3-(2-Hydroxyethyl)piperazine-2,5-dione has also been shown to interact with metal ions, which could potentially lead to the development of metal-binding drugs.
Biochemische Und Physiologische Effekte
3-(2-Hydroxyethyl)piperazine-2,5-dione has been shown to have low toxicity and is well-tolerated by cells and organisms. In vitro studies have shown that 3-(2-Hydroxyethyl)piperazine-2,5-dione can inhibit the activity of various enzymes, including proteases and kinases. 3-(2-Hydroxyethyl)piperazine-2,5-dione has also been shown to interact with DNA and RNA, which could potentially lead to the development of new gene-targeting drugs.
Vorteile Und Einschränkungen Für Laborexperimente
3-(2-Hydroxyethyl)piperazine-2,5-dione is a versatile compound that can be easily modified to introduce different functional groups, making it an essential tool for the development of new drugs and biomaterials. The synthesis of 3-(2-Hydroxyethyl)piperazine-2,5-dione is scalable, and the compound can be produced in large quantities with high purity. However, 3-(2-Hydroxyethyl)piperazine-2,5-dione is a relatively expensive compound, which could limit its use in large-scale experiments.
Zukünftige Richtungen
There are many potential future directions for the use of 3-(2-Hydroxyethyl)piperazine-2,5-dione in scientific research. One area of interest is the development of metal-binding drugs, which could potentially be used to treat diseases such as cancer and Alzheimer's disease. Another area of interest is the development of gene-targeting drugs, which could potentially be used to treat genetic diseases. Additionally, the use of 3-(2-Hydroxyethyl)piperazine-2,5-dione in the development of new biomaterials, such as hydrogels and nanoparticles, could have many applications in drug delivery and tissue engineering.
Synthesemethoden
3-(2-Hydroxyethyl)piperazine-2,5-dione can be synthesized through a simple and efficient process that involves the reaction of piperazine-2,5-dione with ethylene oxide. This reaction results in the formation of a cyclic compound with a hydroxyethyl group attached to the nitrogen atom of the piperazine ring. The synthesis of 3-(2-Hydroxyethyl)piperazine-2,5-dione is scalable, and the compound can be produced in large quantities with high purity.
Wissenschaftliche Forschungsanwendungen
3-(2-Hydroxyethyl)piperazine-2,5-dione has been extensively used in scientific research as a building block for the synthesis of various peptides and proteins. The hydroxyethyl group in 3-(2-Hydroxyethyl)piperazine-2,5-dione can be easily modified to introduce different functional groups, such as amino, carboxyl, and thiol groups, making it a versatile tool for the development of new drugs and biomaterials. 3-(2-Hydroxyethyl)piperazine-2,5-dione has also been used as a starting material for the synthesis of cyclic peptides, which have shown promising therapeutic potential in the treatment of various diseases.
Eigenschaften
CAS-Nummer |
101080-13-1 |
|---|---|
Produktname |
3-(2-Hydroxyethyl)piperazine-2,5-dione |
Molekularformel |
C6H10N2O3 |
Molekulargewicht |
158.16 g/mol |
IUPAC-Name |
3-(2-hydroxyethyl)piperazine-2,5-dione |
InChI |
InChI=1S/C6H10N2O3/c9-2-1-4-6(11)7-3-5(10)8-4/h4,9H,1-3H2,(H,7,11)(H,8,10) |
InChI-Schlüssel |
YUMNGCOHGVQKNN-UHFFFAOYSA-N |
SMILES |
C1C(=O)NC(C(=O)N1)CCO |
Kanonische SMILES |
C1C(=O)NC(C(=O)N1)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



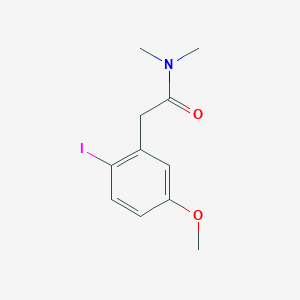
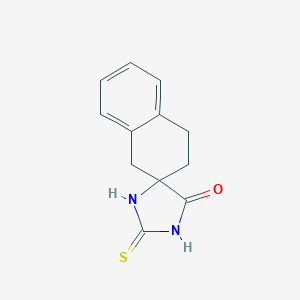
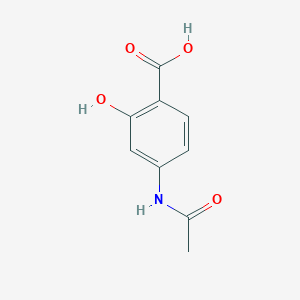
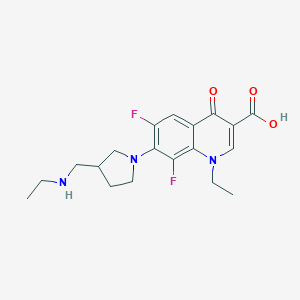
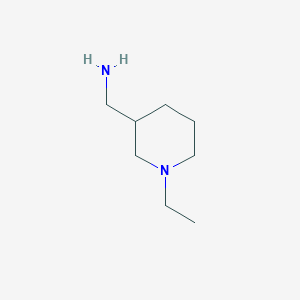
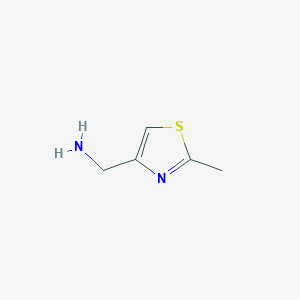
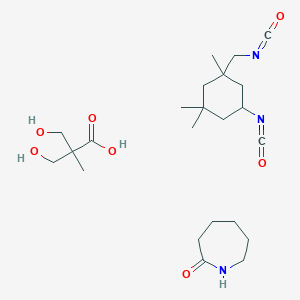

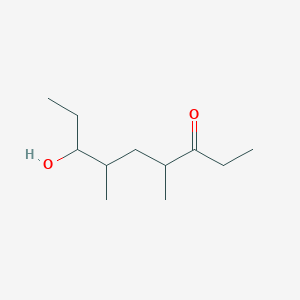
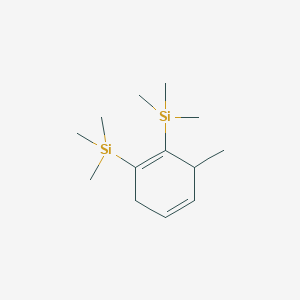
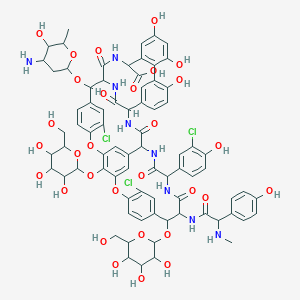
![2-[6,7-Dimethoxy-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetohydrazide](/img/structure/B20698.png)
